molecular formula C11H12BrNO B178131 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1203648-40-1

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B178131
CAS No.: 1203648-40-1
M. Wt: 254.12 g/mol
InChI Key: FBICCVMQKCGCST-VOTSOKGWSA-N
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Description

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of a bromophenyl group and a dimethylamino group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of 3-bromobenzaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or column chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized aromatic compounds.

Scientific Research Applications

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with the bromine atom at the para position.

    1-(3-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)-3-(methylamino)prop-2-en-1-one: Methylamino group instead of dimethylamino.

Uniqueness

1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to the specific positioning of the bromine atom and the presence of the dimethylamino group. These structural features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBICCVMQKCGCST-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420819
Record name (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203648-40-1
Record name (2E)-1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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